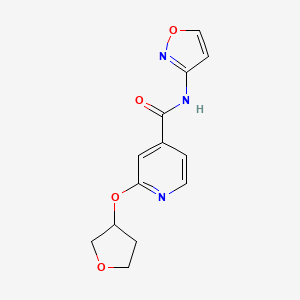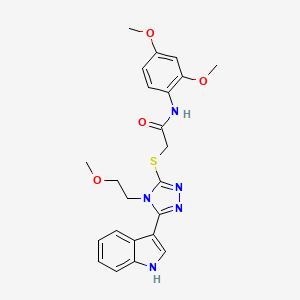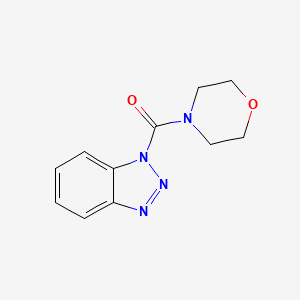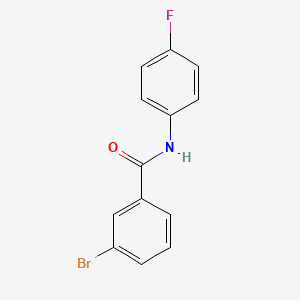
N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound that is of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Directed Assembly of Copper(II)-Carboxylates
Isonicotinamide, a compound structurally related to N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its role in directing the assembly of inorganic-organic hybrid materials into infinite 1-D chains. This application highlights the potential of using such compounds in the development of coordination polymers with defined supramolecular architectures (Aakeröy et al., 2003).
AMPA Receptor Potentiation
Another study identified a tetrahydrofuran ether class of compounds, closely related to this compound, as highly potent potentiators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. These findings underscore the therapeutic potential of such compounds in attenuating cognitive deficits, particularly in the context of schizophrenia (Shaffer et al., 2015).
Antimicrobial Activity
A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, which share functional similarities with the target compound, demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. This study reveals the antimicrobial potential of compounds within this chemical family (Ramachandran, 2017).
Xanthine Oxidase Inhibition
Research into N-phenylisonicotinamide derivatives, related to the target compound, has identified them as novel xanthine oxidase inhibitors. This suggests potential applications in the treatment of conditions associated with elevated levels of xanthine oxidase, such as gout or certain cardiovascular diseases (Zhang et al., 2019).
Isoxazolidine Synthesis
A study on the synthesis of isoxazolidines, employing methods that could potentially involve compounds similar to this compound, highlights the importance of such compounds in organic synthesis and drug discovery. This work presents a new route to methyleneoxy-substituted isoxazolidines, showcasing the versatility of these compounds in synthesizing complex molecular architectures (Karyakarte et al., 2012).
Eigenschaften
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-13(15-11-3-6-19-16-11)9-1-4-14-12(7-9)20-10-2-5-18-8-10/h1,3-4,6-7,10H,2,5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTSUKUCUHHTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)

![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)


![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)


![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)



![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)